molecular formula C7H14Cl2N4O2 B2501022 rac-{1-[(3R,4S)-4-aminooxolan-3-yl]-1H-1,2,3-triazol-4-yl}methanol dihydrochloride CAS No. 2089245-26-9

rac-{1-[(3R,4S)-4-aminooxolan-3-yl]-1H-1,2,3-triazol-4-yl}methanol dihydrochloride

Cat. No.: B2501022
CAS No.: 2089245-26-9
M. Wt: 257.12
InChI Key: IENYCJWTTVKVJC-VJBFUYBPSA-N
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Description

rac-{1-[(3R,4S)-4-aminooxolan-3-yl]-1H-1,2,3-triazol-4-yl}methanol dihydrochloride: is a chemical compound with potential applications in various fields of research and industry. It is characterized by its unique structure, which includes an aminooxolan ring and a triazole moiety. This compound is often used in scientific research due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-{1-[(3R,4S)-4-aminooxolan-3-yl]-1H-1,2,3-triazol-4-yl}methanol dihydrochloride typically involves multiple stepsThe final product is obtained by purification and conversion to the dihydrochloride salt .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis and purification techniques to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions: rac-{1-[(3R,4S)-4-aminooxolan-3-yl]-1H-1,2,3-triazol-4-yl}methanol dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a range of derivatives with different functional groups .

Scientific Research Applications

Chemistry: In chemistry, rac-{1-[(3R,4S)-4-aminooxolan-3-yl]-1H-1,2,3-triazol-4-yl}methanol dihydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .

Biology: In biological research, this compound is studied for its potential interactions with biological molecules. It may serve as a probe to investigate biochemical pathways or as a lead compound for drug discovery .

Medicine: In medicine, this compound is explored for its potential therapeutic effects. Research may focus on its activity against specific diseases or its ability to modulate biological targets .

Industry: In industrial applications, this compound can be used in the development of new materials or as an intermediate in the production of pharmaceuticals and other chemicals .

Mechanism of Action

The mechanism of action of rac-{1-[(3R,4S)-4-aminooxolan-3-yl]-1H-1,2,3-triazol-4-yl}methanol dihydrochloride involves its interaction with specific molecular targets. The triazole moiety may bind to enzymes or receptors, modulating their activity. The aminooxolan ring can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological effects .

Comparison with Similar Compounds

Comparison: Compared to similar compounds, rac-{1-[(3R,4S)-4-aminooxolan-3-yl]-1H-1,2,3-triazol-4-yl}methanol dihydrochloride is unique due to its specific combination of functional groups. This uniqueness allows it to participate in distinct chemical reactions and exhibit specific biological activities. The presence of both the aminooxolan and triazole moieties provides a versatile platform for further chemical modifications and applications .

Properties

IUPAC Name

[1-[(3R,4S)-4-aminooxolan-3-yl]triazol-4-yl]methanol;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4O2.2ClH/c8-6-3-13-4-7(6)11-1-5(2-12)9-10-11;;/h1,6-7,12H,2-4,8H2;2*1H/t6-,7+;;/m1../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IENYCJWTTVKVJC-VJBFUYBPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CO1)N2C=C(N=N2)CO)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@H](CO1)N2C=C(N=N2)CO)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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